Superior Potency and GnRH Receptor Activation Compared to Leuprolide
In a clinical research center study, a 100 µg dose of nafarelin stimulated the release of approximately 7-fold more gonadotropin (LH and FSH) over 24 hours than an equivalent dose of native GnRH, establishing its superagonist status [1]. A subsequent head-to-head comparison found that a leuprolide dose of 10 µg/kg was required to produce an LH response similar to that achieved with only 1-1.5 µg/kg of nafarelin [1]. This substantial difference in molar potency is further supported by data from a 1988 NEJM correspondence, which noted that nafarelin acetate had been demonstrated to be two to four times more potent than leuprolide in experimental conditions [2].
| Evidence Dimension | Relative potency for stimulating LH release |
|---|---|
| Target Compound Data | 1-1.5 µg/kg nafarelin |
| Comparator Or Baseline | 10 µg/kg leuprolide |
| Quantified Difference | Nafarelin is approximately 6.7 to 10 times more potent than leuprolide on a weight basis in this specific assay. |
| Conditions | Single subcutaneous injection in normal adult men and women; LH response monitored over 24 hours. |
Why This Matters
For researchers designing studies on the pituitary-gonadal axis, this data confirms that nafarelin provides a much more potent stimulus on a per-mass basis, allowing for lower effective doses and potentially reducing off-target effects associated with higher peptide loads.
- [1] Rosenfield RL, et al. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study. J Clin Endocrinol Metab. 1996 Sep;81(9):3408-11. doi: 10.1210/jcem.81.9.8784105. View Source
- [2] Gabrilove JL, et al. Nafarelin Acetate and Benign Prostatic Hyperplasia. N Engl J Med 1988; 318:580-581. doi: 10.1056/NEJM198803033180913. View Source
